(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-8-9-18(15(2)10-14)22-12-17(11-21)20-23-19(13-24-20)16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKLNOSYZXQBRS-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Features
The compound contains several key functional groups:
- Acrylonitrile moiety : Known for its reactivity and role in various organic syntheses.
- Dimethylphenyl group : Enhances lipophilicity and may influence biological interactions.
- Phenylthiazole group : Associated with various pharmacological activities.
The structural formula can be represented as follows:
Synthesis Methods
Synthesis of this compound can be achieved through various methodologies, including:
- Condensation reactions involving appropriate amines and thiazole derivatives.
- Multicomponent reactions , which enhance yield and purity while reducing environmental impact.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A structure–activity relationship analysis revealed that the presence of electron-donating groups on the phenyl ring enhances activity against cancer cells .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Contains thiazole ring | Antimicrobial properties |
| 4-Amino-N,N-dimethylbenzamide | Amino-substituted aromatic ring | Anticancer activity |
| 5-Methylthiazole | Simple thiazole structure | Antifungal effects |
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess antimicrobial properties. For example, certain analogs have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens . The presence of specific substituents on the thiazole ring significantly influences antimicrobial potency.
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for anticonvulsant properties. In a study, certain thiazole derivatives exhibited significant protection against seizures in animal models . This suggests that this compound may share similar therapeutic potential.
Case Studies
- Anticancer Studies : A recent study evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, including HT29 and Jurkat cells. Results indicated that modifications to the phenyl ring significantly impacted cytotoxic activity, with some compounds showing IC50 values comparable to doxorubicin .
- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, several thiazole derivatives were tested against resistant strains of bacteria and fungi. Compounds with specific substitutions demonstrated enhanced efficacy against these pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl and Thiazole Moieties
A. (Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile ()
- Molecular Formula : C₁₉H₁₃ClN₄O₂S
- Key Differences :
- Phenyl Group : 3-Chloro-2-methylphenyl (vs. 2,4-dimethylphenyl in the target compound).
- Thiazole Substituent : 4-Nitrophenyl (electron-withdrawing nitro group vs. simple phenyl in the target).
- Impact: The nitro group increases molecular weight (396.85 vs. ~365.9 for the target) and may reduce solubility due to polarity.
B. (Z)-3-(4-(Benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile ()
- Molecular Formula : C₂₂H₁₈N₂OS
- Key Differences :
- Phenyl Group : 4-Benzyloxyphenyl (bulky benzyloxy group vs. dimethylphenyl).
- Thiazole Substituent : 4-Cyclopropyl (steric hindrance vs. phenyl in the target).
- Impact :
C. (Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile ()
- Molecular Formula : C₁₈H₁₀ClN₃O₃S
- Key Differences :
- Phenyl Group : 4-Hydroxy-3-nitrophenyl (polar, acidic hydroxyl and nitro groups).
- Thiazole Substituent : 4-Chlorophenyl (electron-withdrawing vs. phenyl in the target).
Anticancer Potential
- Compound 1c2d () : (Z)-3-p-tolyl-2-(2-(trifluoromethoxy)phenyl)acrylonitrile demonstrated moderate anticancer activity. The trifluoromethoxy group’s electron-withdrawing nature may stabilize the molecule in metabolic pathways.
- Target Compound : The 4-phenylthiazol-2-yl group could mimic kinase-inhibiting scaffolds, suggesting possible kinase-targeted anticancer effects .
Antioxidant Activity
- Benzothiazole Derivatives () : Compounds with chlorophenyl and triazole moieties exhibited potent DPPH radical scavenging. The target compound’s dimethylphenyl group, while less polar, may still contribute to radical stabilization via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
